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Compound of Interest

Compound Name: 4-Hydroxyphenylacetaldehyde

Cat. No.: B018310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyphenylacetaldehyde (p-HPA), an important intermediate in the metabolism of
tyramine and a key precursor in the biosynthesis of various natural products.[1][2] This
document is intended to serve as a valuable resource for researchers in medicinal chemistry,
natural product synthesis, and drug development by presenting detailed spectroscopic
information, experimental protocols, and relevant metabolic pathways.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 4-Hydroxyphenylacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, 500 MHz, D20)[3]
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Chemical Shift (ppm) Multiplicity Assighment

7.12 d H-2, H-6 (Aromatic)
6.80 d H-3, H-5 (Aromatic)
3.58 s H-a (Methylene)
9.65 S H-B (Aldehyde)

13C NMR (Predicted)

Note: Experimental data for the 13C NMR of 4-Hydroxyphenylacetaldehyde is not readily
available. The following are predicted values based on the analysis of structurally similar
compounds such as 4-hydroxybenzaldehyde and 4-hydroxyphenylacetone.[4][5][6]

Chemical Shift (ppm) Assighment

~200 C=0 (Aldehyde)
~155 C-4 (Aromatic, C-OH)
~130 C-2, C-6 (Aromatic)
~125 C-1 (Aromatic)

~116 C-3, C-5 (Aromaitic)
~45 CH:z (Methylene)

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxyphenylacetaldehyde is characterized by the vibrational
frequencies of its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the
aldehyde group.[7][8][9][10]
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Wavenumber (cm~?)

Intensity

Assignment

O-H Stretch (Phenol, H-

3400-3200 Strong, Broad bonded)

3100-3000 Medium C-H Stretch (Aromatic)
2850-2750 Medium, Two Bands C-H Stretch (Aldehyde)
1725-1705 Strong C=0 Stretch (Aldehyde)
1600, 1500 Medium-Strong C=C Stretch (Aromatic Ring)
1250-1200 Strong C-0O Stretch (Phenol)

Mass Spectrometry (MS)

Mass spectrometry of 4-Hydroxyphenylacetaldehyde reveals its molecular weight and

characteristic fragmentation patterns.[11][12]

m/z Relative Abundance Assignment

136 High [M]* (Molecular lon)
107 High [M - CHOJ*

77 Medium [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxyphenylacetaldehyde in
0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, CDClsz, or DMSO-de).

o Data Acquisition:

o Acquire *H NMR spectra on a 400 or 500 MHz spectrometer.
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o Acquire 3C NMR spectra on a 100 or 125 MHz spectrometer.

o Typical parameters for *H NMR include a 30° pulse angle, a 2-second relaxation delay,
and 16-32 scans.

o Typical parameters for 13C NMR include a 45° pulse angle, a 2-5 second relaxation delay,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CClas, CHCI3) that has minimal
absorption in the regions of interest.

o Data Acquisition:
o Obtain a background spectrum of the KBr pellet or the solvent.
o Place the sample in the IR spectrometer and acquire the spectrum.
o The spectrum is typically recorded from 4000 to 400 cm™1.

o Data Processing: Subtract the background spectrum from the sample spectrum to obtain the
final IR spectrum of the compound.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like 4-Hydroxyphenylacetaldehyde, gas chromatography (GC) can be coupled
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with mass spectrometry (GC-MS).[11] Alternatively, direct infusion into an electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

« lonization: lonize the sample molecules. Electron ionization (El) is a common method for
GC-MS.[13][14] ESI and APCI are softer ionization techniques often used with liquid
chromatography-mass spectrometry (LC-MS).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion
intensity versus m/z.

Metabolic Pathway of 4-Hydroxyphenylacetaldehyde

4-Hydroxyphenylacetaldehyde is a key intermediate in the metabolism of tyramine.[1][2] The
following diagram illustrates this pathway.

Aldehyde Dehydrogenase (ALDH) 4-Hydroxyphenyl-
acetic acid

A

Alcohol Dehydrogenase (ADH) m

Click to download full resolution via product page

Tyramine Monoamine Oxidase (MAO) g 4-Hydroxyphenyl-
acetaldehyde

Metabolic conversion of tyramine to 4-Hydroxyphenylacetaldehyde and its subsequent
products.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 4-
Hydroxyphenylacetaldehyde is outlined below.
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Workflow for the synthesis, purification, and spectroscopic analysis of 4-
Hydroxyphenylacetaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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